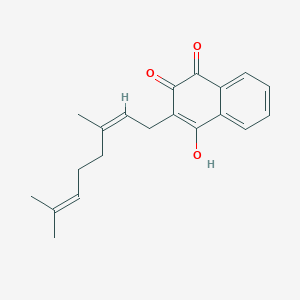
1, 2-(3,7-Dimethyl-2,6-octadienyl)-3-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1, 2-(3,7-Dimethyl-2,6-octadienyl)-3-hydroxy- is a chemical compound with a complex structure that includes a hydroxy group and a dimethyl-octadienyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1, 2-(3,7-Dimethyl-2,6-octadienyl)-3-hydroxy- typically involves the reaction of geraniol with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1, 2-(3,7-Dimethyl-2,6-octadienyl)-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The dimethyl-octadienyl chain can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1, 2-(3,7-Dimethyl-2,6-octadienyl)-3-hydroxy- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of 1, 2-(3,7-Dimethyl-2,6-octadienyl)-3-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxy group and the dimethyl-octadienyl chain play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Geraniol: A related compound with similar structural features but lacking the hydroxy group.
Nerol: Another related compound with a similar structure but different stereochemistry.
Geranyl acetate: A derivative of geraniol with an acetate group instead of a hydroxy group.
Uniqueness
1, 2-(3,7-Dimethyl-2,6-octadienyl)-3-hydroxy- is unique due to the presence of both the hydroxy group and the dimethyl-octadienyl chain, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound with diverse applications in various fields.
Properties
CAS No. |
57309-83-8 |
|---|---|
Molecular Formula |
C20H22O3 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-[(2Z)-3,7-dimethylocta-2,6-dienyl]-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C20H22O3/c1-13(2)7-6-8-14(3)11-12-17-18(21)15-9-4-5-10-16(15)19(22)20(17)23/h4-5,7,9-11,21H,6,8,12H2,1-3H3/b14-11- |
InChI Key |
YOWVZXDJGGGRSC-KAMYIIQDSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CC1=C(C2=CC=CC=C2C(=O)C1=O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl-](/img/structure/B14622121.png)
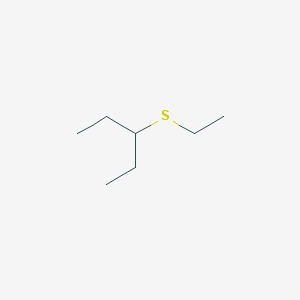
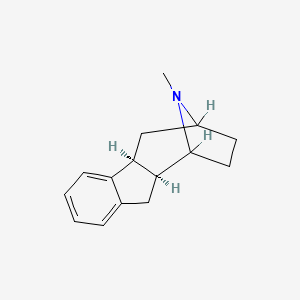

silanol](/img/structure/B14622148.png)


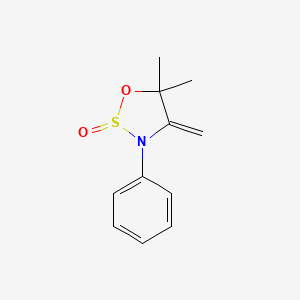
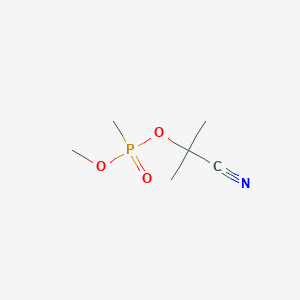
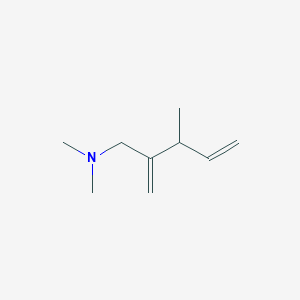
![[(1,3,5-Triazin-2-yl)amino]methanol](/img/structure/B14622181.png)
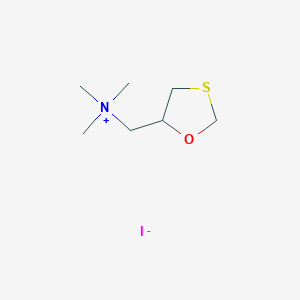

![4-[(Butan-2-yl)oxy]-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14622195.png)
